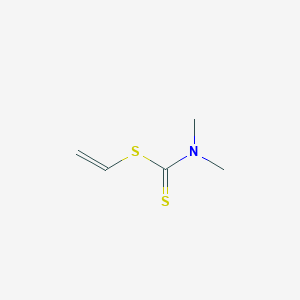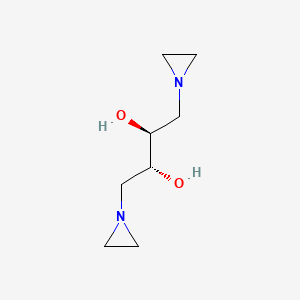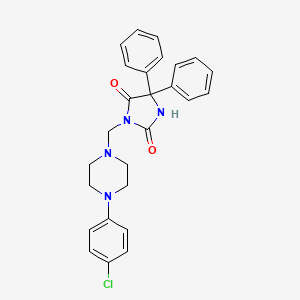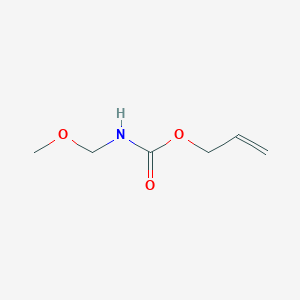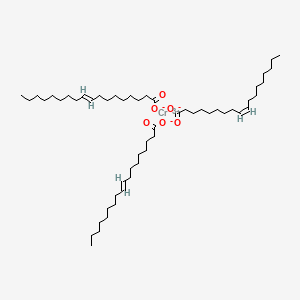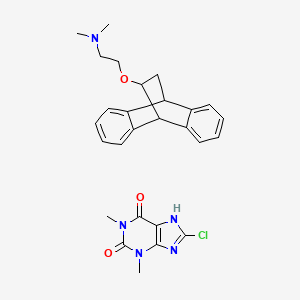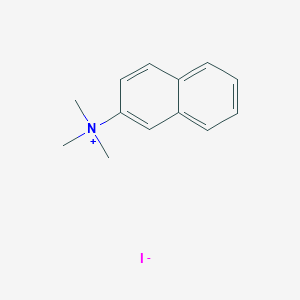
N,N,N-Trimethylnaphthalen-2-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethylnaphthalen-2-aminium iodide: is a quaternary ammonium salt with the molecular formula C13H16IN. This compound is known for its unique structure, which includes a naphthalene ring substituted with a trimethylammonium group at the 2-position and an iodide counterion. It is used in various chemical and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylnaphthalen-2-aminium iodide typically involves the quaternization of N,N,N-trimethylnaphthalen-2-amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N,N-Trimethylnaphthalen-2-amine+Methyl iodide→N,N,N-Trimethylnaphthalen-2-aminium iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization from an appropriate solvent.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N,N,N-Trimethylnaphthalen-2-aminium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones.
Reduction Products: Reduction typically yields naphthalenes with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,N-Trimethylnaphthalen-2-aminium iodide is used as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology and Medicine: In biological research, this compound is used to study the interactions of quaternary ammonium salts with biological membranes
Industry: The compound is used in the production of dyes and pigments. It serves as an intermediate in the synthesis of various colorants used in textiles and plastics.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethylnaphthalen-2-aminium iodide involves its interaction with biological membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, disrupting their structure and function. This interaction can lead to increased membrane permeability and potential cell lysis.
Vergleich Mit ähnlichen Verbindungen
N,N,N-Trimethylanilinium iodide: Similar structure but with an aniline ring instead of a naphthalene ring.
N,N,N-Trimethylbenzylammonium iodide: Contains a benzyl group instead of a naphthalene ring.
N,N,N-Trimethylpyridinium iodide: Features a pyridine ring instead of a naphthalene ring.
Uniqueness: N,N,N-Trimethylnaphthalen-2-aminium iodide is unique due to its naphthalene ring, which imparts distinct chemical properties compared to other quaternary ammonium salts. The naphthalene ring provides additional stability and potential for π-π interactions, making it useful in specific applications such as dye synthesis and phase-transfer catalysis.
Eigenschaften
CAS-Nummer |
13198-35-1 |
|---|---|
Molekularformel |
C13H16IN |
Molekulargewicht |
313.18 g/mol |
IUPAC-Name |
trimethyl(naphthalen-2-yl)azanium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13;/h4-10H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YVRVYYIQLALUJU-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC2=CC=CC=C2C=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


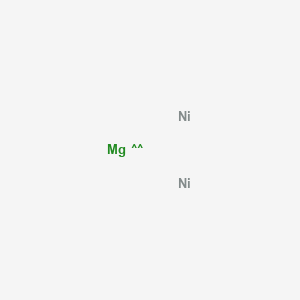
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)


![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
